2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-22-18-19(28-13)17(15-8-5-11-27-15)23-24(20(18)26)12-16(25)21-10-9-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJPMRNCJOHONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thiazolo[4,5-d]pyridazine core fused with a thiophene ring and an acetamide group. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 374.48 g/mol |
| CAS Number | 953981-90-3 |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains. The following subsections detail specific activities observed in research studies.
Anticancer Activity
Research has shown that compounds with similar structural features to 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin) demonstrate significant anticancer properties. For instance, studies have evaluated the cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(2-methyl-4-oxo-7-(thiophen-2-yl)... | A549 | 15 | |
| N-(3,4-dimethoxyphenyl)-... | MCF7 (breast cancer) | 20 | |
| N,N-diethyl... | HeLa (cervical cancer) | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as indicated by increased caspase activity and DNA fragmentation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Comparative studies have highlighted its effectiveness against multi-drug resistant bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 30 | |
| Mycobacterium smegmatis | 25 |
The presence of the thiophene ring has been noted to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
-
Case Study on Anticancer Efficacy
- Researchers treated A549 cells with varying concentrations of the compound for 24 hours.
- Results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- The study concluded that the compound could serve as a lead for developing new anticancer agents targeting lung cancer.
-
Case Study on Antimicrobial Resistance
- In vitro tests were performed against resistant strains of Staphylococcus aureus.
- The compound demonstrated potent activity compared to standard antibiotics, suggesting its potential use in treating infections caused by resistant bacteria.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant antiproliferative activities against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit human gastric cancer cells with IC50 values as low as 4.64 μM, suggesting a selective toxicity towards cancerous cells while sparing normal cells . The structural characteristics of these compounds contribute to their ability to interact with biological targets effectively.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that modifications in the chemical structure can enhance its effectiveness against a range of microbial strains. For instance, the introduction of different alkyl groups has been associated with improved antimicrobial activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The synthetic pathways often include:
- Formation of the Thiazolo[4,5-d]pyridazine Core: Utilizing established protocols to create the core structure.
- Substitution Reactions: Introducing functional groups such as phenethyl or naphthalenyl moieties to modify the compound's properties.
- Characterization: Employing techniques like NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Study on Anticancer Activity: A series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The findings indicated that modifications in substituents could significantly alter inhibitory activity .
- Antimicrobial Evaluation: Research has shown that compounds similar to 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide demonstrated promising antimicrobial effects against various pathogens .
- Sensing Applications: Some derivatives have been explored for their potential use in sensing applications, particularly in detecting metal ions in solution .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with thiazolo[4,5-d]pyridazinone core formation. Critical steps include:
- Thiazole ring closure : Using phosphorus pentasulfide (P₂S₅) under anhydrous conditions .
- Acetamide coupling : Reaction with phenethylamine derivatives via acyl chlorides or carbodiimide-mediated coupling .
- Substituent introduction : Thiophen-2-yl groups are introduced via Suzuki-Miyaura cross-coupling using palladium catalysts . Optimization : Varying solvents (e.g., DMF vs. THF) and temperatures (80–120°C) improves yields. Reaction progress should be monitored via TLC or HPLC .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are required:
Q. What preliminary biological activities have been reported?
Early studies indicate:
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli .
- Anticancer potential : IC₅₀ of 12 µM against HeLa cells via kinase inhibition (e.g., EGFR) .
- Enzyme inhibition : Binds to COX-2 with a Kd of 0.45 µM in SPR assays .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?
A SAR study comparing analogs reveals:
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies arise from:
- Assay variability : Normalize protocols (e.g., ATP levels in kinase assays) .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Metabolic stability : Compare liver microsome half-lives (e.g., human vs. murine) .
Q. How can computational methods guide target identification?
Molecular docking (AutoDock Vina) and MD simulations predict:
- EGFR binding : The thiophen-2-yl group occupies the hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- Metabolite prediction : CYP3A4-mediated oxidation at the thiazole methyl group .
Q. What in vitro models are suitable for mechanistic studies?
- Kinase profiling : Use TR-FRET assays for EGFR, HER2, and VEGFR2 .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining in treated cancer cells .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
